physical properties of N4,N4-dimethylpyridine-2,4-diamine HCl
physical properties of N4,N4-dimethylpyridine-2,4-diamine HCl
An In-depth Technical Guide to the Physicochemical Properties of N4,N4-dimethylpyridine-2,4-diamine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of N4,N4-dimethylpyridine-2,4-diamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization.
Introduction and Chemical Identity
N4,N4-dimethylpyridine-2,4-diamine, a substituted pyridine derivative, and its hydrochloride salt are of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the presence of two amino groups. The formation of the hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing compounds. Understanding the fundamental physicochemical properties of this salt is paramount for its effective application in research and development, influencing everything from reaction kinetics to formulation and bioavailability.
This guide will delve into the essential properties of N4,N4-dimethylpyridine-2,4-diamine HCl, providing both established data and standardized protocols for its empirical determination.
Chemical Structure
The structural identity of a compound is the foundation of its chemical behavior. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of N4,N4-dimethylpyridine-2,4-diamine by hydrochloric acid. The pyridine ring nitrogen is generally more basic than the exocyclic amino groups in aminopyridines, and is therefore the likely site of protonation.
Caption: Structure of N4,N4-dimethylpyridine-2,4-diamine HCl.
Physicochemical Properties
A summary of the key physicochemical properties of N4,N4-dimethylpyridine-2,4-diamine and its hydrochloride salt is presented below. Data for the free base is more readily available and is included for comparative purposes.
| Property | Value (Free Base) | Value (HCl Salt) | Source |
| Molecular Formula | C₇H₁₁N₃ | C₇H₁₂ClN₃ | PubChem[1] |
| Molecular Weight | 137.18 g/mol | 173.64 g/mol | PubChem[1] |
| Appearance | Not specified in literature | Expected to be a crystalline solid | General knowledge |
| Melting Point | Data not available | Data not available | |
| Boiling Point | Data not available | Decomposes upon heating | General knowledge |
| Solubility | Soluble in organic solvents | Expected to have higher aqueous solubility | [2] |
| pKa | Data not available | Data not available |
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the unambiguous identification and characterization of the compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For substituted pyridines, characteristic bands can be observed for the C=C and C=N stretching vibrations of the aromatic ring, as well as C-H bending vibrations.[3] The formation of the hydrochloride salt is expected to cause shifts in the positions of these bands, particularly those associated with the pyridine ring, due to protonation.[4][5]
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Expected IR Bands (cm⁻¹):
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3400-3200: N-H stretching of the primary amine.
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3100-3000: Aromatic C-H stretching.
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2950-2850: Aliphatic C-H stretching of the methyl groups.
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1620-1550: C=C and C=N ring stretching vibrations.[3]
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Below 1500: Fingerprint region with various C-H and N-H bending vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the primary amine, and the protons of the two methyl groups on the tertiary amine. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the amino groups.
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¹³C NMR: The carbon NMR spectrum will show signals for the five unique carbon atoms in the pyridine ring and the two equivalent carbon atoms of the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N4,N4-dimethylpyridine-2,4-diamine, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.[1]
Experimental Protocols for Characterization
The following section outlines detailed methodologies for the empirical determination of the key .
Synthesis of the Hydrochloride Salt
The hydrochloride salt can be prepared by treating a solution of the free base, N4,N4-dimethylpyridine-2,4-diamine, with a stoichiometric amount of hydrochloric acid.
-
Protocol:
-
Dissolve N4,N4-dimethylpyridine-2,4-diamine in a suitable organic solvent (e.g., isopropanol, ethanol).
-
Slowly add one equivalent of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) with stirring.
-
The hydrochloride salt will precipitate out of the solution. If precipitation is slow, cooling the mixture may be necessary.
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Dry the product under vacuum to remove residual solvent.
-
-
Causality: The use of an organic solvent in which the free base is soluble but the HCl salt is not, allows for the easy isolation of the product by precipitation.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.
-
Protocol (Capillary Method):
-
Finely powder a small amount of the dried N4,N4-dimethylpyridine-2,4-diamine HCl.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
-
Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining equilibrium solubility.[2]
-
Protocol:
-
Add an excess amount of N4,N4-dimethylpyridine-2,4-diamine HCl to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in units such as mg/mL or mol/L.
-
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that an equilibrium between the solid and dissolved states has been achieved.
Caption: Workflow for the characterization of N4,N4-dimethylpyridine-2,4-diamine HCl.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the known and expected physicochemical properties of N4,N4-dimethylpyridine-2,4-diamine hydrochloride. By synthesizing available data with established experimental protocols, this document serves as a valuable resource for researchers and scientists working with this compound. The provided methodologies for characterization offer a clear path for the empirical determination of its key properties, ensuring a solid foundation for its application in further research and development.
References
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J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Retrieved from [Link]
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ConnectSci. (n.d.). THE INFRARED SPECTRA OF COMPLEXES OF TRANSITION METAL HALIDES WITH SUBSTITUTED PYRIDINES By NAIDA S. GILL and HILARY J. KINODON.* Retrieved from [Link]
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Australian Journal of Chemistry. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. 19(12), 2197-2211. Retrieved from [Link]
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PubChem. (n.d.). N4,N4-dimethylpyrimidine-2,4-diamine. Retrieved from [Link]
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NRC Research Press. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Retrieved from [Link]
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PubChem. (n.d.). 4-N,4-N-dimethylpyridine-2,4-diamine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). N4,N4-Dimethylpyridine-2,4-diamine. Retrieved from [Link]
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PubChemLite. (n.d.). N4,n4-dimethylpyrimidine-2,4-diamine (C6H10N4). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyridine, 2,4-dimethyl-. Retrieved from [Link]
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Google Patents. (n.d.). EP2448950B1 - Synthesis of n4-(2,2-dimethyl-4-[(dihydrogen phosphonoxy)methyl]-3-oxo-5-pyrido[3][6]oxazin-6-yl)-5-fluoro-n2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine disodium salt. Retrieved from
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Lead Sciences. (n.d.). N4,N4-Dimethylpyridine-2,4-diamine. Retrieved from [Link]
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Alchimica. (n.d.). N4,N4-Dimethylpyridine-2,4-diamine (1 x 100 mg). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. 8(2), 164-166.
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